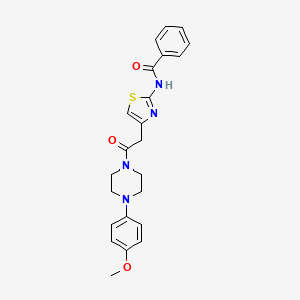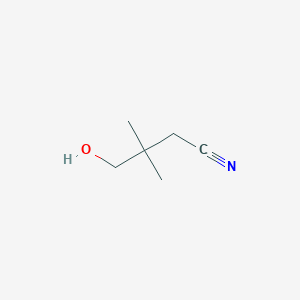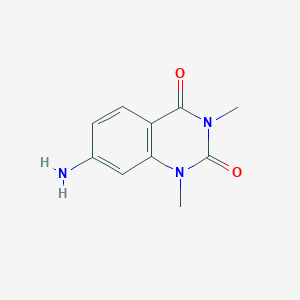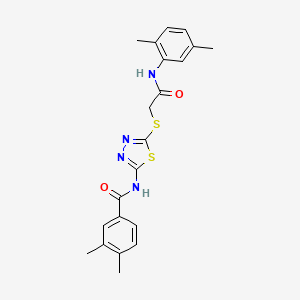
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a derivative of thiazole, a heterocyclic compound containing nitrogen and sulfur . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, and more .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The starting materials are 4-substituted thiobenzamides (H, OCH3, Cl, F) which react with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain thiazole . The yield of the final product is around 78–80% .Molecular Structure Analysis
The molecular structure of this compound includes an amide group, a thiazole ring, and a piperazine ring . The IR spectrum shows peaks at 3317 cm−1 (amide N-H), 3014 cm−1 (aromatic C-H), 2941 cm−1 (aliphatic C-H), 1656 cm−1 (amide C=O), 1589–1303 cm−1 (C=C and C=N), and 1247–978 cm−1 (C-O and C-N) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and substitution reactions . The exact reaction mechanisms and conditions may vary depending on the specific synthesis protocol used.Physical And Chemical Properties Analysis
The compound has a melting point of 153-154°C . Other physical and chemical properties such as solubility, stability, and reactivity are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Antiproliferative Activities
Research has shown that derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, including compounds structurally related to N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, exhibit significant antiproliferative activity against various human tumor-derived cell lines. These compounds have been evaluated in vitro for their ability to inhibit the growth of cancer cells, showing remarkable effects on specific leukemia and lymphoblastoid cell lines (Al-Soud et al., 2010).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, including those similar to the compound , have been conducted to understand the relationship between chemical structure and biological activity. These studies apply theoretical methods to predict the activity of novel compounds based on their structural properties (Al-Masoudi et al., 2011).
Antimicrobial and Antipsychotic Potential
Synthesis and evaluation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, related to this compound, have demonstrated significant antimicrobial activity against various microorganism strains. Such compounds show promise for further development as antimicrobial agents (Yurttaş et al., 2016). Additionally, aryl piperazine derivatives, structurally related to the compound, have been investigated for their potential as antipsychotic agents, highlighting the diverse biological activities these molecules can exhibit (Bari et al., 2019).
Orientations Futures
Thiazole derivatives, including “N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide”, have shown promising biological activities, suggesting their potential as therapeutic agents . Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.
Mécanisme D'action
Target of Action
The compound N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, also known as N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This suggests that the compound’s primary targets could be related to cancerous cell lines .
Mode of Action
Similar compounds have shown to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound might interact with its targets, leading to the inhibition of cell proliferation.
Biochemical Pathways
The compound might affect various biochemical pathways related to cell proliferation and survival. For instance, it might interfere with the tubulin polymerization, a crucial process for cell division . Disruption of this process can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This could lead to a decrease in tumor size and potentially, the eradication of cancer cells.
Propriétés
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)21(28)15-18-16-31-23(24-18)25-22(29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEDVWKARLVJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2818947.png)
![3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine](/img/structure/B2818948.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2818951.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2818954.png)





![benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2818965.png)
